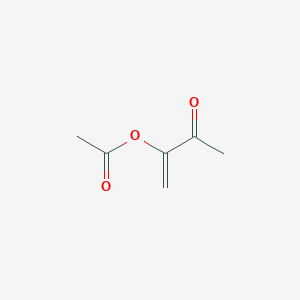
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of aromatic acetic acids This compound is characterized by the presence of a bromo, fluoro, and methoxy substituent on the phenyl ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 4-fluoro-5-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF) as solvent.
Major Products:
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoro-5-methoxybenzoic acid
- 2-Bromo-4-fluoro-5-methoxybenzaldehyde
- 2-Bromo-4-fluoro-5-methoxyphenol
Comparison:
- Uniqueness: 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: The presence of the acetic acid group makes it more reactive in nucleophilic substitution and oxidation reactions.
- Biological Activity: The compound may exhibit distinct biological activities due to the combined effects of the bromo, fluoro, and methoxy substituents.
Propriétés
Formule moléculaire |
C9H8BrFO3 |
|---|---|
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
2-(2-bromo-4-fluoro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4H,3H2,1H3,(H,12,13) |
Clé InChI |
ZWZFRUIOQRANAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(=O)O)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol](/img/structure/B8276770.png)
![N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide](/img/structure/B8276774.png)


![Methyl 2-[4-(bromomethyl)-2-fluorophenyl]-propionate](/img/structure/B8276789.png)
